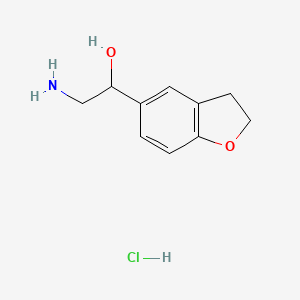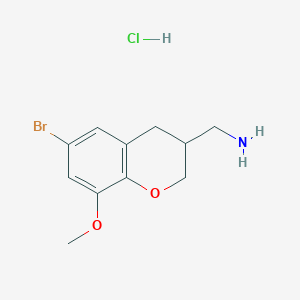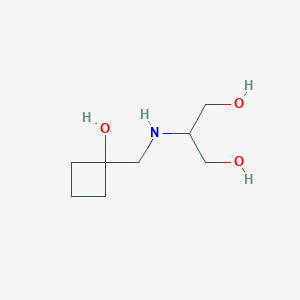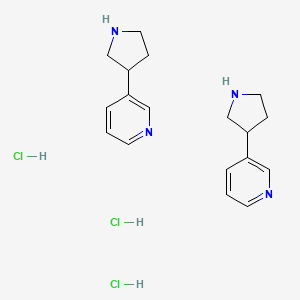
3-Pyrrolidin-3-ylpyridine sesquichloride
Übersicht
Beschreibung
3-Pyrrolidin-3-ylpyridine sesquichloride, also known as 3-Pyrrolidin-3-ylpyridine hydrochloride, is a chemical compound that has been studied for its potential applications in the field of science and research. It is a colorless, crystalline solid that has a molecular formula of C6H9Cl3N2. This compound is soluble in water and is used in a variety of scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyrrolidine ring is a common feature in many biologically active compounds. Its presence in 3-Pyrrolidin-3-ylpyridine sesquichloride makes it a valuable entity in drug discovery. The compound can be used to synthesize novel drugs with potential therapeutic applications. Its ability to adopt different conformations due to pseudorotation enhances its interaction with various biological targets .
Analgesic Agents
Research has shown that derivatives of pyrrolidine, such as 3-Pyrrolidin-3-ylpyridine sesquichloride , exhibit analgesic properties. These compounds can be developed into pain-relief medications, offering an alternative to traditional analgesics with potentially fewer side effects .
Sedative Agents
Similar to their analgesic applications, pyrrolidine derivatives are also explored for their sedative effects3-Pyrrolidin-3-ylpyridine sesquichloride could be used in the synthesis of sedatives, contributing to treatments for insomnia or anxiety-related disorders .
Antidiabetic Research
The structural flexibility and stereochemical richness of pyrrolidine derivatives make them suitable candidates for antidiabetic drug development3-Pyrrolidin-3-ylpyridine sesquichloride could play a role in synthesizing new compounds that target diabetes management .
Antimycobacterial Applications
The fight against tuberculosis and other mycobacterial infections could benefit from the unique properties of 3-Pyrrolidin-3-ylpyridine sesquichloride . Its potential to inhibit mycobacterial growth makes it a compound of interest in antimycobacterial drug research .
Antiviral Research
Pyrrolidine derivatives have shown promise in antiviral research3-Pyrrolidin-3-ylpyridine sesquichloride could be utilized to develop new antiviral agents, particularly against challenging viruses like HIV-1 .
Antitumor and Anticancer Activity
The compound’s ability to interact with various biological pathways makes it a candidate for antitumor and anticancer drug research. Its incorporation into new therapeutic agents could lead to treatments that target specific cancer cells with high selectivity .
Neurological and Immune System Diseases
Lastly, the biological activity of pyrrolidine derivatives extends to the treatment of diseases affecting the nervous and immune systems3-Pyrrolidin-3-ylpyridine sesquichloride could contribute to the development of drugs that modulate neurological and immune responses, offering new avenues for treating complex diseases .
Eigenschaften
IUPAC Name |
3-pyrrolidin-3-ylpyridine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H12N2.3ClH/c2*1-2-8(6-10-4-1)9-3-5-11-7-9;;;/h2*1-2,4,6,9,11H,3,5,7H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKVFXXPIOYYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CN=CC=C2.C1CNCC1C2=CN=CC=C2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidin-3-ylpyridine sesquichloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1450650.png)
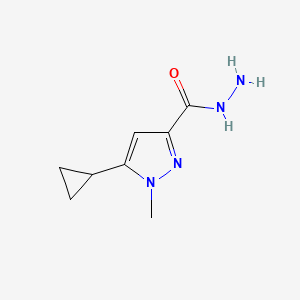
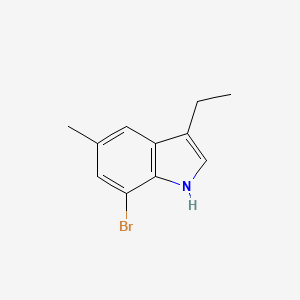

![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)
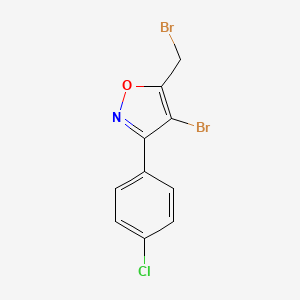
![N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1450657.png)
![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)
![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1450659.png)
![Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1450662.png)
